Sodium sulfamate

Description

Contextualization within Sulfamate (B1201201) Chemistry

To appreciate the significance of sodium sulfamate, it is essential to understand its place within the broader category of sulfamate compounds.

Historical Development of Sulfamate Compounds in Research

The history of sulfamate compounds is intrinsically linked to the development of sulfur-containing chemicals. While sulfur itself has been known since antiquity, the targeted synthesis and study of its organic compounds is a more modern endeavor. britannica.com The journey of sulfamates in research can be seen as an offshoot of the extensive investigation into sulfonamides. The discovery of Prontosil, the first commercially available antibacterial sulfonamide, by Gerhard Domagk in the 1930s, marked a turning point in medicine and spurred immense interest in organosulfur compounds. sciencehistory.orgnih.gov This era of "sulfa drugs" laid the groundwork for the exploration of related functional groups, including sulfamates. britannica.comsciencehistory.org

Sulfamic acid, the parent acid of all sulfamates, is produced industrially by reacting urea (B33335) with a mixture of sulfur trioxide and sulfuric acid. atamanchemicals.comwikipedia.org Its derivatives, sulfamates, have been investigated for a wide range of applications, from sweeteners like sodium cyclamate to a variety of therapeutic agents. atamanchemicals.comwikipedia.org Research has shown that the sulfamate moiety is present in compounds designed as antibiotics, HIV inhibitors, and anticancer drugs. wikipedia.org The development of the aryl O-sulfamate pharmacophore, for instance, has led to drugs in clinical trials for oncology and women's health. acs.org

Overview of the Sulfamate Functional Group in Chemical Systems

The sulfamate functional group, with the general structure R-O-SO₂NH₂, is a key feature that dictates the chemical behavior of this compound and related compounds. It is an ester of sulfamic acid and is structurally related to the more widely known sulfonamide group (R-SO₂NH₂). nih.gov In its solid state, the parent sulfamic acid exists as a zwitterion, H₃N⁺SO₃⁻. wikipedia.org The S-N bond length is consistent with a single bond, and the sulfur atom is tetrahedral. atamanchemicals.comwikipedia.org

Historically viewed as a chemical curiosity, the sulfamate group is now recognized for its versatile reactivity. nih.gov It can be activated by adding an electron-withdrawing group, allowing it to be displaced in S_N2 reactions, similar to tosylates or triflates. nih.gov This has made sulfamates valuable in organic synthesis. For example, they can act as nucleophiles in intramolecular aza-Wacker reactions. nih.gov The stability of the sulfamate group is also a notable feature; it shows resistance to nucleophilic cleavage under certain conditions, which is advantageous in multi-step syntheses like peptide synthesis. cmu.edu

| Functional Group | General Structure | Key Characteristics |

| Sulfamate | R-O-SO₂NH₂ | Ester of sulfamic acid; can be activated for displacement reactions; relatively stable to some nucleophiles. nih.govcmu.edu |

| Sulfonamide | R-SO₂NH₂ | Found in many pharmaceuticals ("sulfa drugs"); generally stable. britannica.comnih.gov |

| Sulfate (B86663) | R-O-SO₃⁻ | Ester of sulfuric acid; often highly soluble in water. |

| Sulfonate | R-SO₃⁻ | Salt or ester of a sulfonic acid; good leaving groups in organic reactions. |

Significance of this compound in Academic Inquiry

This compound serves as a fundamental compound for exploring the chemistry of the sulfamate group and has been employed in various specialized research areas.

Role as a Model Compound in Fundamental Chemical Studies

This compound is often used as a reference or model compound in studies where the sulfamate anion's behavior is of interest. Its simple, water-soluble nature makes it an ideal candidate for investigating fundamental reaction mechanisms and properties. For instance, research into the industrial applications of sulfamates, such as in electroplating, utilizes the basic properties of compounds like this compound. wikipedia.org

In more complex research, derivatives of this compound are created to study specific interactions. For example, the synthesis of sodium (2-methylcyclohexyl)sulfamate is used to create intermediates for pharmaceutical development. ontosight.ai By using a well-understood starting material like this compound, researchers can more easily isolate and understand the effects of more complex modifications to the molecule. Studies on the vibrational spectra of single-crystal this compound have also been conducted to provide a detailed understanding of its molecular structure and bonding. cdnsciencepub.com

| Research Area | Role of this compound/Derivatives | Key Findings | Reference |

| Vibrational Spectroscopy | Subject of single-crystal Raman and infrared spectroscopy. | Proposed vibrational assignments for the solid state, providing insight into molecular structure. | cdnsciencepub.com |

| Pharmaceutical Synthesis | Starting material for more complex sulfamate derivatives. | Used as an intermediate in the synthesis of potential pharmaceutical compounds. ontosight.ai | ontosight.ai |

| Industrial Applications | A representative sulfamate for studying industrial processes. | The deprotonated form (sulfamate) is a common counterion in applications like nickel(II) electroplating. wikipedia.org | wikipedia.org |

Emerging Research Trajectories for this compound

Recent research has expanded the applications and understanding of sulfamates, including this compound, in novel and exciting directions. One of the most significant emerging areas is in the field of "click chemistry" and the development of covalent inhibitors for therapeutic purposes. acs.org Researchers have designed sulfamate-based electrophiles that exhibit tunable reactivity. acs.org These compounds can react with specific amino acid residues like cysteine on target proteins, a process that can be used to develop highly selective drugs. acs.org In this context, sulfamate acetamides have been explored as "self-immolative" electrophiles, which, upon reaction, release sulfamic acid and an amine. acs.org This property is being harnessed for covalent ligand-directed release chemistry, a strategy for developing advanced pro-drugs and diagnostic agents. acs.org

Another area of growing interest is the use of sodium sulfate and related compounds in the development of sustainable technologies. For example, waste sodium sulfate from battery production is being investigated for reuse in creating alkali-activated materials, contributing to a circular economy. acs.org Furthermore, the market for sodium sulfate is seeing growth driven by demand for eco-friendly detergents and innovations in its application, including potential uses in energy storage and electronics. researchandmarkets.commarketresearchintellect.com While this research focuses on the broader sodium sulfate market, the underlying chemical principles often involve the behavior of the sulfate and related sulfonate and sulfamate ions in various chemical environments.

Finally, the study of sulfamates has even extended to astrobiology. The discovery of sodium sulfate minerals on Mars and Europa has prompted research into their ability to preserve and assist in the detection of bio-organic compounds, with sulfamates being a class of compounds of interest in this context.

Properties

IUPAC Name |

sodium;sulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H3NO3S.Na/c1-5(2,3)4;/h(H3,1,2,3,4);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDWYPRSFEZRKDK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

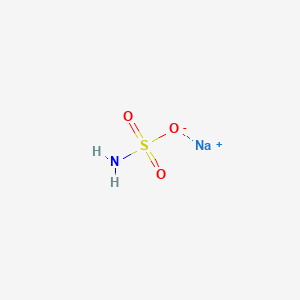

NS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2NNaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8065664 | |

| Record name | Sodium sulfamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid, Hygroscopic solid; [TCI America MSDS] | |

| Record name | Sulfamic acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium sulfamate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17652 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13845-18-6, 26288-34-6 | |

| Record name | Sulfamic acid, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013845186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulphamic acid, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026288346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfamic acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium sulfamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium sulphamidate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.143 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sulphamic acid, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.243 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Studies of Sodium Sulfamate and Derivatives

Strategies for Sodium Sulfamate (B1201201) Synthesis

Conventional Synthetic Routes to Sulfamic Acid Salts

The traditional and industrial-scale production of sulfamic acid, the parent acid of sodium sulfamate, involves the reaction of urea (B33335) with a mixture of sulfur trioxide and sulfuric acid (oleum). wikipedia.orgatamankimya.comatamanchemicals.com This process is typically conducted in two stages. The first stage is sulfamation, where urea reacts with sulfur trioxide. In the second stage, the intermediate product reacts with sulfuric acid to yield sulfamic acid and carbon dioxide. wikipedia.org

OC(NH₂)₂ + SO₃ → OC(NH₂)(NHSO₃H) OC(NH₂)(NHSO₃H) + H₂SO₄ → CO₂ + 2 H₃NSO₃

This compound can then be prepared by neutralizing sulfamic acid with a sodium base, such as sodium hydroxide.

Another laboratory-scale method for the direct synthesis of this compound involves the reaction of sodium bisulfate monohydrate with urea. sciencemadness.org In this procedure, molten sodium bisulfate monohydrate is treated with urea, leading to a foaming paste. The crude product is then dissolved in water, purified, and recrystallized to yield this compound. sciencemadness.org The reaction can be represented as:

2 NaHSO₄·H₂O + CO(NH₂)₂ → 2 Na(NH₂SO₃) + 3 H₂O + CO₂ sciencemadness.org

Sulfamic acid salts can also be generally prepared through the reaction of amines with sulfur trioxide sources, such as sulfur trioxide-pyridine complex or sulfur trioxide-trimethylamine complex. acs.org This method is versatile and can be applied to various amines, including anilines and primary and secondary amines, to furnish the corresponding sulfamic acid salts in high yields. acs.org

Modern Approaches in the Synthesis of N-Sulfamates and O-Sulfamates

Modern synthetic chemistry has introduced more sophisticated and efficient methods for preparing N-sulfamates and O-sulfamates, often focusing on milder conditions and broader substrate compatibility.

N-Sulfamates: A notable one-pot approach allows for the synthesis of N-substituted sulfamates from carboxylic acids. This method utilizes di-tert-butyl dicarbonate (B1257347) (Boc₂O) and tetrabutylammonium (B224687) sulfamate in pyridine (B92270). thieme-connect.com The reaction proceeds under mild conditions and provides a high-yielding route to N-acyl sulfamates from aliphatic and electron-deficient aromatic acids. thieme-connect.com

More recent strategies avoid the use of harsh or unstable reagents like sulfamoyl chloride. One such method involves the use of fluorosulfates as electrophiles. libis.beacs.orgorganic-chemistry.org Aryl fluorosulfates can react with amides in the presence of a strong base like sodium hydride to form N-acyl sulfamates. acs.org This approach is valued for precluding the need to handle chlorosulfonyl isocyanate or sulfamoyl chloride. acs.orgorganic-chemistry.org Another innovative method employs the reaction of fluorosulfonates with potassium trimethylsilyloxyl imidates, which serve as amide precursors. organic-chemistry.orgacs.org This technique is operationally simple, proceeds under mild, base-free conditions, and offers high to excellent yields with short reaction times. acs.org

O-Sulfamates: The classic method for synthesizing O-sulfamates involves the reaction of alcohols or phenols with sulfamoyl chloride (H₂NSO₂Cl). rsc.orgsci-hub.se However, the lability of the O-sulfamate group, particularly under basic conditions, often necessitates this step be performed late in a synthetic sequence. rsc.org

To overcome this limitation, protecting group strategies have been developed. For instance, the two protons on the sulfamate's nitrogen atom can be replaced with protecting groups like 2,4-dimethoxybenzyl (DMB). rsc.org These N-protected sulfamates exhibit enhanced stability towards various reagents and conditions, allowing for more complex, multi-step syntheses. rsc.org The synthesis of these protected O-sulfamates can be achieved by reacting a substituted phenol (B47542) with 1,1'-sulfonylbis(2-methyl-1H-imidazole) followed by N-methylation and displacement with a dibenzylamine, such as bis-2,4-dimethoxybenzylamine. The DMB groups can then be easily removed using trifluoroacetic acid. rsc.org

Another approach involves the activation of sulfamic acid salts with triphenylphosphine (B44618) ditriflate, followed by nucleophilic trapping with alcohols or phenols to yield the desired sulfamate esters. acs.org This method is effective for a range of aliphatic alcohols and phenols. acs.org

Synthesis of Complex Sulfamate Derivatives

Preparation of Sulfamoyl Benzamidothiazole Chemotypes

The synthesis of sulfamoyl benzamidothiazole derivatives, a class of compounds investigated for their immunomodulatory properties, requires the assembly of advanced synthons. nih.gov A general synthetic route involves the reaction between a substituted aminothiazole and a sulfamoyl-containing benzoic acid derivative.

The synthesis can be broken down into key steps:

Preparation of the Sulfonamide Synthon: This typically starts with the formation of a sulfonamide bond. For example, reacting an appropriate amine with a sulfonyl chloride derivative. nih.gov

Preparation of the Benzamidothiazole Core: This involves fusing an activated ketone with thiourea (B124793). For instance, an alpha-brominated acetophenone (B1666503) can be reacted with thiourea to form the aminothiazole ring. nih.gov

Coupling: The final step is the coupling of the two key synthons to form the sulfamoyl benzamidothiazole structure.

These systematic synthetic approaches have enabled the creation of libraries of sulfamoyl benzamidothiazole compounds for structure-activity relationship (SAR) studies, leading to the identification of potent enhancers of NF-κB signaling. nih.gov

Synthesis of Sugar Sulfamates and Related Anticonvulsant Structures

A prominent example of a sugar sulfamate is the anticonvulsant drug topiramate (B1683207). researchgate.netnih.gov The synthesis and structural modification of topiramate have been extensively studied to understand the structure-activity relationships (SAR) for anticonvulsant activity. researchgate.netacs.org

The core structure of topiramate is 2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose sulfamate. nih.gov The synthesis of topiramate and its analogues generally starts from a suitable sugar precursor, such as D-fructose. The hydroxyl groups of the sugar are first protected, often as acetals (e.g., using acetone (B3395972) to form isopropylidene groups). The remaining free hydroxyl group is then sulfamoylated.

SAR studies have explored modifications at various positions of the topiramate molecule:

The sulfamate group itself. acs.org

The substituents on the fused dioxolane rings. acs.org

The constitution of the rings, leading to potent derivatives like cyclic sulfates. acs.orgresearchgate.net

These investigations have led to the discovery of analogues with significantly enhanced potency and duration of action compared to the parent compound, topiramate. researchgate.netacs.org For example, a 4,5-cyclic sulfate (B86663) analogue was found to be approximately 8 times more potent than topiramate in mouse models. acs.org

Derivatization for Carbonic Anhydrase and Sulfatase Inhibitors

The sulfamate group is a key pharmacophore in the design of inhibitors for several enzyme classes, notably carbonic anhydrases and sulfatases.

Carbonic Anhydrase (CA) Inhibitors: The primary sulfamate group is known to coordinate to the zinc ion in the active site of carbonic anhydrases, making it a valuable moiety for inhibitor design. nih.gov Synthetic strategies focus on attaching the sulfamate group to various scaffolds to achieve isoform selectivity and desired physicochemical properties.

Examples of synthetic approaches include:

Aryl and Heteroaryl Sulfamates: Imidazolylphenyl sulfamate and (imidazolylphenoxy)alkyl sulfamate derivatives have been synthesized as topically active CA inhibitors for glaucoma treatment. acs.org

Benzofuran (B130515) and Benzothiophene (B83047) Derivatives: Sulfonate and sulfamate derivatives of benzofuran and benzothiophene have been developed as potent inhibitors of hCA II, IX, and XII isoforms. nih.gov

Natural Product Derivatives: The synthesis of natural products like 5'-O-sulfamoyl adenosine (B11128) and its chlorinated analogue has been reported, and these compounds were evaluated as CA inhibitors. nih.gov

Menthol (B31143) Derivatives: Novel sulfamate derivatives of menthol have been synthesized and shown to be effective inhibitors of human CA I and II enzymes. nih.gov

Sulfatase Inhibitors: Steroid sulfatase (STS) is a key target for the treatment of hormone-dependent cancers, and sulfamate-based inhibitors are a major class of compounds targeting this enzyme. The sulfamate group often mimics the natural sulfate group of the enzyme's substrate and can lead to irreversible inhibition.

Synthetic strategies for STS inhibitors include:

Coumarin-Based Scaffolds: A series of 3-benzylaminocoumarin-7-O-sulfamate derivatives have been designed and synthesized as potent STS inhibitors. wordpress.comresearchgate.net The synthesis involves building the coumarin (B35378) core, introducing the benzylamino group, and finally adding the sulfamate moiety using sulfamoyl chloride. wordpress.com

Adamantyl-Containing Derivatives: Based on a cyclohexyl lead compound, a series of aryl amido-linked sulfamate derivatives incorporating an adamantyl group have been synthesized. nih.gov These compounds, particularly those with a chlorobenzene (B131634) sulfamate moiety, have shown potent STS inhibitory activity. nih.gov Adamantyl-possessing sulfamate derivatives have also been synthesized as inhibitors of glucosinolate sulfatases. nih.gov

Tetrahydroisoquinoline Scaffolds: Parallel solid-phase chemistry has been used to generate libraries of sulfamate derivatives based on a tetrahydroisoquinoline core, identifying compounds with good STS inhibitory activity. rsc.org

Integration into Oligonucleotide Backbones: LNA-Sulfamate Linkages

The development of oligonucleotide therapeutics is often challenged by poor bioavailability and degradation by cellular enzymes. To overcome these limitations, chemical modifications to the oligonucleotide backbone are essential. One promising modification involves the integration of sulfamate linkages, particularly in combination with Locked Nucleic Acid (LNA) sugars, to create LNA-sulfamate linkages. acs.orgnih.govox.ac.uk

The synthesis of oligonucleotides containing these artificial LNA-sulfamate and sulfamide (B24259) linkages is achieved using a standard solid-phase dinucleotide phosphoramidite (B1245037) strategy, a method that is potentially scalable for larger production. acs.org These modified oligonucleotides, which may also incorporate 2′-O-methyl sugars and phosphorothioate (B77711) backbones, exhibit significantly improved properties. acs.orgnih.gov Research demonstrates that oligonucleotides featuring LNA-sulfamate modifications have a high affinity for complementary RNA and show excellent resistance to nuclease degradation. acs.orgresearchgate.net

The beneficial impact on duplex stability is a key finding. The LNA-LNA O3′ → N5′ sulfamate linkage, in particular, has been shown to increase the melting temperature (Tm) against both complementary DNA and RNA by more than 4 °C per modification, indicating a significant stabilizing effect. acs.org In contrast, a DNA-LNA O3′ → N5′ sulfamate linkage provides only a slight improvement in duplex stability. acs.org This strategy of combining LNA with a neutral sulfamate backbone is a notable advancement, as previous work on DNA–DNA N3′ → N5′ sulfamide linkages showed they destabilized duplexes. acs.org

| Oligonucleotide Linkage Type | Complementary Strand | Change in Tm per Modification (°C) | Reference |

|---|---|---|---|

| LNA-LNA O3′ → N5′ Sulfamate | DNA | > +4.0 | acs.org |

| LNA-LNA O3′ → N5′ Sulfamate | RNA | > +4.0 | acs.org |

| DNA-LNA O3′ → N5′ Sulfamate | DNA | Slight Increase | acs.org |

| DNA-LNA O3′ → N5′ Sulfamate | RNA | Slight Increase | acs.org |

Functionalization for Polymeric Structures (e.g., Sulfamate/Carboxylate Polymers)

The functionalization of polymers with sulfamate groups allows for the creation of novel materials with tunable properties, such as amphiphilic block polyampholytes and terpolymers. researchgate.netresearchgate.net A key synthetic route involves the post-polymerization functionalization of a precursor polymer. researchgate.netopenarchives.gr

For instance, poly[(this compound/carboxylate)isoprene-b-2-vinyl pyridine] (SCPI-P2VP) block polyampholytes are synthesized from a poly(isoprene-b-2-vinylpyridine) (PI-P2VP) precursor. researchgate.net This precursor is first prepared using anionic polymerization high-vacuum techniques. researchgate.net Subsequently, the polyisoprene (PI) block is functionalized by reaction with chlorosulfonyl isocyanate, which introduces both sulfamate and carboxylate groups onto the polymer chain. researchgate.neteie.gr The successful synthesis of these polyampholytes is confirmed through methods like elemental analysis and IR spectroscopy. researchgate.net A similar strategy has been used to create poly((sulfamate-carboxylate)isoprene)-b-polystyrene-b-poly(ethylene oxide) triblock terpolymers. researchgate.neteie.gr These functionalized polymers can self-assemble into various structures, such as micelles, in aqueous solutions depending on the pH. researchgate.net

| Step | Description | Key Reagents/Techniques | Reference |

|---|---|---|---|

| 1 | Synthesis of Precursor Polymer | Anionic Polymerization (e.g., PI-P2VP) | researchgate.net |

| 2 | Post-Polymerization Functionalization | Reaction of the PI block with Chlorosulfonyl Isocyanate | researchgate.neteie.gr |

| 3 | Characterization | Elemental Analysis, IR Spectroscopy | researchgate.net |

Mechanistic Investigations in Sulfamate Reactions

Understanding the reaction mechanisms of sulfamates is crucial for controlling their synthesis and predicting their behavior in various chemical and biological systems.

Reaction Pathways in Sulfamate Ester Hydrolysis

The hydrolysis of sulfamate esters can proceed through different mechanistic pathways depending on the pH of the solution. researchgate.netresearchgate.net

Acidic Conditions (pH 2-5): Under mildly acidic conditions, kinetic studies of phenylsulfamate esters show that hydrolysis occurs via an associative S(N)2(S) mechanism. researchgate.net In this pathway, a water molecule acts as a nucleophile, attacking the sulfur atom and leading to the cleavage of the S-O bond to produce sulfamic acid and a phenol. researchgate.net

Neutral to Moderately Alkaline Conditions (pH ~6-9): In this range, the mechanism shifts to a dissociative (E1cB) route. researchgate.net This pathway involves the initial ionization of the amino group, followed by the unimolecular expulsion of the aryloxide leaving group from the resulting anion to form N-sulfonylamine ([HN=SO₂]) as a reactive intermediate. researchgate.net

Strongly Alkaline Conditions: In more basic solutions, further ionization of the ester's conjugate base can occur, forming a dianionic species. This dianion then expels the aryloxide leaving group to generate the N-sulfonylamine anion ([⁻N=SO₂]), which is rapidly hydrolyzed to sulfamic acid. researchgate.net

Theoretical and experimental studies have highlighted a key difference between the hydrolysis of aryl sulfamate monoanions and aryl sulfate monoanions. While aryl sulfates hydrolyze via an S(N)2 mechanism, aryl sulfamates favor a dissociative S(N)1-type pathway, a difference attributed to the greater stability of the SO₂NH intermediate compared to SO₃. nih.govacs.org

| pH Range | Mechanism | Key Features | Intermediate | Reference |

|---|---|---|---|---|

| Acidic (2-5) | Associative S(N)2(S) | Bimolecular nucleophilic attack by water at sulfur. | - | researchgate.net |

| Neutral to Alkaline (~6-9) | Dissociative (E1cB) | Ionization of NH₂, followed by unimolecular expulsion of leaving group. | N-sulfonylamine (HN=SO₂) | researchgate.net |

| Strongly Alkaline | Dissociative (from dianion) | Formation of a dianionic species prior to expulsion of leaving group. | N-sulfonylamine anion (⁻N=SO₂) | researchgate.net |

Role of Sulfamic Acid in Catalytic and Additive Reactions

Sulfamic acid (NH₂SO₃H) is recognized as an efficient, low-cost, non-volatile, and recyclable solid acid catalyst for a wide range of acid-catalyzed organic reactions. walshmedicalmedia.comresearchgate.net Its effectiveness stems from its nature as a relatively strong zwitterionic inorganic acid that is easy to handle. researchgate.net

Sulfamic acid has been successfully employed as a catalyst in numerous important organic transformations, including:

Synthesis of Quinoline-4-Carboxylic Acids: It catalyzes the one-pot multicomponent condensation of pyruvic acid, anilines, and aldehydes in water. walshmedicalmedia.com

Biginelli Reaction: It efficiently catalyzes the three-component reaction between aldehydes, 1,3-dicarbonyl compounds, and urea or thiourea to produce dihydropyrimidinones. researchgate.net

Mannich-Type Reactions: It serves as a green catalyst for the one-pot reaction of aldehydes, ketones, and amines to yield β-aminocarbonyl compounds. nih.gov

Esterification: It is an effective catalyst for the direct addition of aliphatic acids to cyclic olefins. researchgate.net

Allylic Amination: In iridium-catalyzed reactions, sulfamic acid can act as both an in-situ activator for an allylic alcohol and the source of the unprotected nucleophile. ethz.ch

The proposed mechanism in many of these reactions involves the initial protonation of a substrate by sulfamic acid, such as the 1,2-addition of an aniline (B41778) to an aldehyde in the synthesis of quinolines. walshmedicalmedia.com

| Reaction Name | Reactants | Product Type | Reference |

|---|---|---|---|

| Quinoline Synthesis | Pyruvic acid, anilines, aldehydes | Quinoline-4-carboxylic acids | walshmedicalmedia.com |

| Biginelli Reaction | Aldehydes, β-dicarbonyls, urea/thiourea | Dihydropyrimidinones | researchgate.net |

| Mannich Reaction | Aldehydes, ketones, amines | β-Aminocarbonyl compounds | nih.gov |

| Esterification | Cyclic olefins, aliphatic acids | Esters | researchgate.net |

| Allylic Amination | Allylic alcohols | Allylic amines | ethz.ch |

Electrosynthesis Approaches for Sulfonyl Radical Precursors

Organic electrosynthesis has emerged as a powerful and green alternative to conventional redox reactions because it uses an electric current instead of chemical oxidants or reductants. researchgate.netnih.gov This approach has been effectively applied to generate sulfonyl radicals from various precursors, which can then be used in complex molecular syntheses. nih.gov

Sodium sulfinates are widely used as sulfonyl radical precursors in electrosynthesis. researchgate.net The electrochemical generation of sulfonyl radicals from these precursors has attracted significant attention for forming a diverse array of sulfur-containing compounds. researchgate.net For example, an efficient electrochemical protocol for synthesizing oxindoles involves the electrolysis of a mixture of sodium sulfinate and acrylamide. rsc.org Mechanistic studies suggest this can proceed through the formation of sulfonyl radicals via the homolytic cleavage of an in-situ generated sulfonyl bromide. rsc.org

In other applications, the anodic oxidation of precursors like p-toluenesulfinate generates a sulfonyl radical (Ts•). goettingen-research-online.de This reactive radical can then initiate a cascade cyclization with substrates like 1,6-enynes to construct complex, medium-sized heterocyclic sulfonamide ring systems, which are challenging to synthesize using traditional methods. goettingen-research-online.denih.gov This electrochemical strategy is notable for its mild, metal-free, and chemical oxidant-free conditions. nih.gov

| Feature | Description | Example Precursor | Reference |

|---|---|---|---|

| Green Chemistry | Avoids the use of chemical oxidants/reductants. | Sodium Sulfinates | researchgate.netnih.gov |

| Radical Generation | Anodic oxidation or cathodic reduction generates sulfonyl radicals. | p-Toluenesulfinate | nih.govgoettingen-research-online.de |

| Synthetic Application | Used in complex reactions like radical cascade cyclizations. | Sulfonamides | goettingen-research-online.denih.gov |

| Mild Conditions | Reactions are often performed under metal-free and ambient conditions. | Sodium Sulfinate | nih.gov |

Advanced Applications and Research Frontiers of Sodium Sulfamate in Chemical Synthesis and Materials Science

Sodium Sulfamate (B1201201) as a Reagent in Organic Synthesis

Utilization in 1,3-Dipolar Cycloaddition Reactions

While sodium sulfamate itself is not directly cited as a primary reagent in 1,3-dipolar cycloadditions, its acidic counterpart, sulfamic acid (NH₂SO₃H), has been identified as a highly effective additive in this class of reactions. researchgate.netscielo.brscispace.com Specifically, sulfamic acid has been employed in the metal-free 1,3-dipolar cycloaddition of nitroolefins with sodium azide (B81097) to synthesize 4-aryl-NH-1,2,3-triazoles. researchgate.netscispace.comresearchgate.net

In these transformations, sulfamic acid acts as a crucial additive that promotes the reaction and enhances product yields, which can reach up to 94%. scispace.com A key function of sulfamic acid is the inhibition of side reactions, notably the formation of triaryl benzene (B151609) byproducts. researchgate.netscielo.brscispace.com The use of sulfamic acid allows for simple, eco-friendly reaction conditions that can be conducted in the open air with short reaction times. scielo.brscispace.com Mechanistic studies, aided by techniques like electrospray ionization mass spectrometry (ESI-MS), have been conducted to understand the role of the additive and identify key intermediates in the reaction pathway. researchgate.netscielo.br This method presents a viable alternative to the classic Huisgen 1,3-dipolar cycloaddition of azides with alkynes. scielo.br

Applications in the Synthesis of Sulfonamides and Organosulfur Compounds

The synthesis of sulfonamides, an important class of organosulfur compounds, frequently involves the formation of a sulfur-nitrogen bond. A review of the current literature indicates that while the sulfamate group is structurally related, it is the sodium sulfinate (RSO₂Na) salts that are widely used as versatile building blocks for this purpose. nih.govresearchgate.netrsc.org

Numerous methods have been developed for synthesizing sulfonamides from sodium sulfinates and various amines. nih.govrsc.org These reactions are often mediated by reagents like molecular iodine (I₂) under metal-free conditions or through electrochemical oxidative amination. researchgate.netrsc.orgresearchgate.net The protocols are noted for their efficiency and broad substrate scope, accommodating a wide range of functional groups on both the amine and the sodium sulfinate. researchgate.netrsc.org Therefore, for the direct synthesis of sulfonamides, sodium sulfinates, rather than this compound, are the more commonly cited and researched starting materials.

Catalytic Roles in Fine Chemical Production

The application of this compound as a direct catalyst in the production of fine chemicals is not extensively documented in the reviewed scientific literature. While various sodium salts find catalytic applications, the focus is often on other compounds. For instance, sodium bisulfate has been noted for its catalytic activity in esterification reactions, and sodium octane (B31449) sulfonate can catalyze Beckmann rearrangement reactions. alfachemic.com Furthermore, sodium sulfate (B86663) is sometimes studied for its effects on the catalytic activity of other substances, such as enzymes, though it may act as an inhibitor. researchgate.net The broader field of catalysis for fine chemical production involves a wide array of materials, including heterogeneous catalysts like zeolites and metal oxides, but a specific, prominent role for this compound is not apparent from the available research. eie.gr

Innovations in this compound-Based Materials Science

Development of pH-Sensitive Polyelectrolytes Incorporating Sulfamate Moieties

A significant area of innovation lies in the creation of novel pH-sensitive polyelectrolytes that incorporate sulfamate groups. A key example is poly(sodium(sulfamate-carboxylate)isoprene) (SCPI) , an intrinsically hydrophobic polyelectrolyte. nih.govacs.org The solution properties of SCPI have been investigated using techniques such as light scattering and fluorescence spectroscopy. nih.gov

The pH-dependent charge density of the SCPI chain dictates its structural behavior in aqueous solutions. nih.govacs.org Research has identified two distinct diffusive modes in SCPI solutions: a fast mode and a slow mode. The fast mode is attributed to the diffusion of individual, isolated polyelectrolyte chains, whereas the slow mode indicates the presence of larger, multichain domains formed through electrostatic and/or hydrophobic interactions. nih.govacs.org

The characteristics of these domains are highly sensitive to environmental conditions:

Effect of pH: At a higher pH of 7 (high charge density), the polymer exhibits different solution dynamics compared to a lower pH of 3 (low charge density). The size and density of the multichain domains decrease as the charge density and molecular weight of the polymer are reduced. nih.govacs.org

Effect of Ionic Strength: Increasing the ionic strength of the solution leads to a partial dissociation of the multichain domains at pH 7. Conversely, at pH 3, higher ionic strength results in increased aggregation and eventual precipitation. nih.govacs.org

Effect of Temperature: An increase in temperature causes both the isolated chains and the multichain domains to become more compact, a phenomenon driven by the hydrophobic effect. nih.govacs.org

These studies allow for the separation of electrostatic and hydrophobic contributions to the self-assembly of these sulfamate-containing polyelectrolytes. nih.gov This research extends to the complexation of SCPI with proteins like lysozyme, further highlighting its potential in biomaterials. acs.org

Fabrication of Block Polyampholytes and Their Self-Assembly Behavior

This compound is a key component in the fabrication of advanced block polyampholytes, which are polymers containing both positively and negatively charged blocks. A notable example is poly[(this compound/carboxylate)isoprene-b-2-vinyl pyridine] (SCPI-P2VP) . researchgate.net

The synthesis of these materials is a multi-step process. It begins with the creation of a precursor, poly(isoprene-b-2-vinylpyridine), via living anionic polymerization. researchgate.netcas.cz This precursor then undergoes post-polymerization functionalization reactions. Specifically, the polyisoprene block is reacted with chlorosulfonyl isocyanate, followed by alkaline hydrolysis, to introduce the sulfamate and carboxylate groups, yielding the final block polyampholyte. researchgate.netcas.cz

The self-assembly of these sulfamate-based block polyampholytes in aqueous solutions is highly dependent on pH, leading to the formation of distinct nanostructures. researchgate.net

At pH > 6 , the polymer forms micellar structures. These micelles consist of a core made from the poly(2-vinylpyridine) (P2VP) block and a corona formed by the poly[(this compound/carboxylate)isoprene] (SCPI) block. researchgate.net

At pH < 4 , where the P2VP block becomes protonated (positively charged), more compact nanoparticles are formed. These structures arise from the complexation between the positively charged P2VP and the negatively charged SCPI blocks. researchgate.net

Similar principles apply to other architectures, such as the polystyrene-block-poly((sulfamate-carboxylate)isoprene) (PS-PISC) copolymer. nih.gov This material also self-assembles into micellar aggregates in aqueous solutions. The tendency to aggregate increases as the pH decreases (reducing the effective charge density in the shell), resulting in dense, collapsed structures at low pH. The transition of these nanoparticles upon changing the pH, for instance by adding a base, can be a slow process, occurring over days. nih.gov

Research on this compound in Advanced Functional Materials Remains Largely Unexplored

Despite a comprehensive search of scientific literature and technical databases, there is a notable absence of published research on the application of the chemical compound This compound in the field of advanced functional materials, specifically within electrochemical systems. The user's request for an article detailing its role in this area cannot be fulfilled due to the lack of available data and research findings.

Searches for "this compound," along with its potential synonyms such as "sulfamic acid sodium salt," "sodium amidosulfate," and "sodium sulfamidate," in the context of batteries, capacitors, and other electrochemical applications did not yield any relevant scholarly articles, patents, or technical papers. This suggests that the scientific community has not extensively investigated or reported on the use of this compound for these purposes.

In contrast, a significant body of research exists for a similarly named but chemically distinct compound, sodium sulfate . This compound has been widely studied as an electrolyte additive in various battery technologies, including lead-acid and sodium-ion batteries, and for its role in other electrochemical processes. However, substituting information about sodium sulfate would not be scientifically accurate and would deviate from the user's specific request to focus solely on this compound.

Therefore, at present, it is not possible to generate an article on the "," specifically concerning its "Exploration in Advanced Functional Materials (e.g., Electrochemical Systems)," as there appears to be no established research frontier for this specific application.

Biological and Biomedical Research Focused on Sulfamate Derivatives with Relevance to the Core Sulfamate Structure

Enzymatic Inhibition Studies

Sulfamate-containing compounds have been extensively studied as inhibitors of several key enzymes. Their mechanism of action often involves mimicking the natural substrate or interacting with critical residues in the enzyme's active site.

The sulfamate (B1201201) group is a key feature in a number of potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes. nih.govnih.gov The inhibition of specific CA isozymes is a therapeutic strategy for conditions like glaucoma, epilepsy, and cancer. researchgate.net

Studies comparing bioisosteric sulfamate and sulfamide (B24259) derivatives have shown that sulfamates are generally much more potent inhibitors of human carbonic anhydrase-II (CA-II). nih.govacs.org The difference in potency can be substantial, with sulfamides being weaker by factors ranging from 25 to 1,200. nih.govacs.org This suggests that the sulfamate group is more suitable for achieving potent inhibition of CA-II. nih.gov The design of novel CA inhibitors often involves incorporating the sulfamate moiety into various molecular scaffolds, such as 4-benzamidophenyl and pyrazole-based structures, to target different CA isoforms, including hCAII, hCAIX, and hCAXII. researchgate.net

Table 1: Comparative Inhibition of Carbonic Anhydrase II (CA-II) by Sulfamate and Sulfamide Derivatives

| Compound Pair | Sulfamate Derivative Kd (μM) | Sulfamide Derivative Kd (μM) | Potency Difference (Factor) |

|---|---|---|---|

| Pair 1 | Data not available | Data not available | ~1,200 nih.govacs.org |

Kd (dissociation constant) is a measure of binding affinity, where a lower value indicates stronger binding and higher potency. This table illustrates the significantly higher potency of sulfamates over their sulfamide counterparts in CA-II inhibition.

Steroid sulfatase (STS) is a crucial enzyme in the biosynthesis of active steroid hormones and has emerged as a significant drug target for hormone-dependent diseases. nih.govbioscientifica.comox.ac.uk Aryl O-sulfamate derivatives are a major class of STS inhibitors, functioning as irreversible, active-site-directed inhibitors. nih.govbioscientifica.comox.ac.uknih.gov The mechanism involves the sulfamate group targeting a catalytic formylglycine residue within the enzyme's active site. nih.govresearchgate.net This interaction leads to the inactivation of the enzyme, likely through the transfer of the sulfamoyl group. nih.govbioscientifica.comox.ac.uk

Both steroidal and non-steroidal sulfamates have been developed. nih.govbioscientifica.comox.ac.uk Estrone-3-O-sulfamate (EMATE) is a well-known steroidal inhibitor. nih.gov Combining the sulfamate group with other substituents, such as a 17α-benzyl group on an estradiol core, has produced inhibitors with even greater potency. nih.gov For instance, 3-O-sulfamate 17α-(tert-butylbenzyl)estradiol demonstrated significantly lower IC₅₀ values for inhibiting the conversion of estrone (B1671321) sulfate (B86663) (E1S) to estrone (E1) and dehydroepiandrosterone sulfate (DHEAS) to dehydroepiandrosterone (DHEA) compared to inhibitors with only one of these features. nih.gov While arylsulfamates are potent inhibitors of steroid sulfatases, they have been found to be largely ineffective against carbohydrate sulfatases, despite the conservation of the target formylglycine residue. nih.govresearchgate.net

Table 2: Inhibition of Steroid Sulfatase by Sulfamate Derivatives

| Compound | Target Transformation | IC₅₀ (nM) |

|---|---|---|

| 3-O-sulfamate 17α-benzylestradiol (4) | E1S to E1 | 0.39 nih.gov |

| 3-O-sulfamate 17α-benzylestradiol (4) | DHEAS to DHEA | 4.1 nih.gov |

| 3-O-sulfamate 17α-(tert-butylbenzyl)estradiol (5) | E1S to E1 | 0.15 nih.gov |

IC₅₀ represents the concentration of an inhibitor required for 50% inhibition of enzyme activity.

Certain sulfamate derivatives have been investigated for their effects on the microtubule network, a key component of the cellular cytoskeleton. Microtubules are dynamic polymers of tubulin and play a critical role in cell division, making them an attractive target for anticancer agents. Some novel combretastatin A-4 sulfamate derivatives have been synthesized and evaluated as dual inhibitors of both arylsulfatase and tubulin polymerization. nih.gov

Molecular docking studies have suggested that the sulfamate group can form important hydrogen bond interactions with the colchicine-binding site of tubulin. nih.gov While these derivatives may be less potent than parent compounds like combretastatin A-4 in directly inhibiting tubulin polymerization, their dual-action capability presents a novel therapeutic strategy. nih.gov The structure-activity relationship (SAR) analysis indicates that the sulfamate group is crucial for sulfatase inhibition and also contributes to binding at the tubulin site. nih.gov

Table 3: Biological Activities of a Combretastatin A-4 Sulfamate Derivative (Compound 16a)

| Activity | Target/Assay | Potency/Effect |

|---|---|---|

| Arylsulfatase Inhibition | Enzyme Assay | Effective Inhibitor nih.gov |

| Tubulin Polymerization Inhibition | In Vitro Assay | Less active than CA-4 nih.gov |

CA-4 refers to Combretastatin A-4.

Pharmacological Mechanisms of Action

The therapeutic potential of sulfamate derivatives extends beyond enzyme inhibition, with significant research focused on their role as modulators of ion channels, particularly in the context of neurological disorders.

Several sulfamate-containing compounds have demonstrated potent anticonvulsant activity, leading to the development of new antiepileptic drugs (AEDs). acs.orggoogle.com Topiramate (B1683207), a well-known AED, is a sugar sulfamate that has a unique structure among anticonvulsants. acs.org Research into analogues of topiramate has led to the discovery of derivatives with enhanced potency and a longer duration of action. acs.org The anticonvulsant properties of these compounds are believed to stem from multiple mechanisms of action, including the modulation of voltage-gated ion channels and effects on neurotransmitter systems. pharmacyfreak.com While some of these agents also inhibit carbonic anhydrase, this activity may not be the primary driver of their anticonvulsant effects. acs.org

A key mechanism underlying the anticonvulsant effect of some sulfamate derivatives is the modulation of voltage-gated sodium channels (Navs). nih.govmdpi.com These channels are essential for the initiation and propagation of action potentials in neurons. mdpi.comiu.edu By blocking or modulating these channels, anticonvulsant drugs can reduce excessive neuronal firing that leads to seizures.

Compounds containing sulfonamide or sulfamate moieties can act as state-dependent inhibitors of Nav channels, meaning they preferentially bind to and block the channel in its inactivated state rather than its resting state. nih.gov This mechanism allows for the selective targeting of neurons that are firing repetitively at high frequencies, as is characteristic of epileptic seizures, while having less effect on normal neuronal activity. For example, new series of aryl and acylsulfonamides have been identified as potent inhibitors of the Nav1.3 channel isoform, which is upregulated after injury and may play a role in neurological disorders. nih.gov

Table 4: Activity of a Novel Acylsulfonamide against Voltage-Gated Sodium Channels

| Channel Isoform | State | IC₅₀ | Selectivity vs. Nav1.5 and Nav1.7 |

|---|---|---|---|

| Nav1.3 | Inactivated | 20 nM nih.gov | ~20-fold weaker activity nih.gov |

| Nav1.5 | Inactivated | >400 nM | - |

This table shows the high potency and selectivity of a specific compound for the inactivated state of the Nav1.3 channel.

Sulfamate Derivatives as Anticonvulsant Agents

Structure-Activity Relationships for Anticonvulsant Potency

The investigation into sulfamate-containing compounds as anticonvulsants has yielded important insights into their structure-activity relationships (SAR). The clinically utilized antiepileptic drug topiramate, a sugar sulfamate, has been a focal point of such studies. Systematic modifications of topiramate have helped identify the structural features crucial for its anticonvulsant activity. nih.gov

SAR studies for anticonvulsants often focus on common structural features across different chemical classes. For instance, in hydantoins like Phenytoin, the presence of diphenyl groups is critical, while for barbiturates, substitutions at the C-5 position influence central nervous system activity. firsthope.co.in For sulfamate derivatives, research has shown that the presence of a small oxygen-containing functional group (such as carbonyl, hydroxyl, or methoxy) in an alkylene bridge, along with an imidazole ring and a lipophilic aryl portion, can contribute to anticonvulsant properties by facilitating penetration of the blood-brain barrier. researchgate.net Carbonic anhydrase (CA) inhibitors, including many sulfonamides and sulfamates, have long been known for their anticonvulsant effects, and research continues to explore new derivatives with enhanced selectivity and potency. nih.gov

Anti-Cancer Activities of Sulfamate-Based Molecules

Sulfamate derivatives have emerged as promising candidates in oncology, targeting biological pathways associated with cancer development. nih.gov Their mechanisms of action are diverse, including the inhibition of crucial enzymes and direct antiproliferative effects on tumor cells. nih.gov

A prominent strategy in treating hormone-dependent breast cancer is the dual inhibition of aromatase and steroid sulfatase (STS), two key enzymes in estrogen biosynthesis. Sulfamate-based molecules have been instrumental in developing dual aromatase-sulfatase inhibitors (DASIs). ox.ac.uk The design of these single-agent multitarget drugs often involves incorporating an aryl sulfamate ester pharmacophore, responsible for irreversible STS inhibition, into the structure of a known nonsteroidal aromatase inhibitor. nih.gov

Researchers have synthesized and evaluated several series of DASIs, demonstrating that specific structural modifications can lead to highly potent compounds. For example, combining the core motifs of two leading DASI classes resulted in hybrid structures with significantly improved dual inhibitory activities, reaching the picomolar range in JEG-3 cells. nih.govresearchgate.net Structure-activity relationship studies revealed that the presence of a halogen, particularly bromine, ortho to the sulfamate group, enhances STS inhibitory activity. nih.gov Another study found that replacing a triazole group with an imidazole group in a DASI structure resulted in a compound with IC₅₀ values of 0.2 nM against aromatase and 2.5 nM against steroid sulfatase. nih.gov

The development of benzofuran-derived sulfamates has also shown promise. While initial compounds showed high activity against either aromatase or STS, but not both, the addition of a methyl group at the 3rd position of the benzofuran (B130515) ring led to compounds with effective dual inhibition. rsc.org

| Compound Class | Specific Derivative | Aromatase IC₅₀ (nM) | STS IC₅₀ (nM) | Cell Line |

| Hybrid DASI | Brominated derivative 15 | - | 0.13 | JEG-3 |

| Imidazole DASI | - | 0.2 | 2.5 | JEG-3 |

| Benzofuran Ketone Sulfamate | 4-chloro derivative 19b | 137 | 48 | - |

| Benzofuran Ketone Sulfamate | 4-methoxy derivative 19e | 35 | 164 | - |

This table summarizes the in vitro inhibitory activities of selected dual aromatase-sulfatase inhibitors (DASIs). Data sourced from nih.govnih.govrsc.org

Beyond enzyme inhibition, sulfamate derivatives have demonstrated direct antiproliferative effects on various cancer cell lines. These compounds can target biological molecules crucial for cancer cell growth and survival, such as carbonic anhydrases (CAs), microtubules, and enzymes in the ubiquitin-like modifier pathways. nih.gov

For instance, certain sulfonamide CA inhibitors have shown antiproliferative activity against glioblastoma, bladder, and pancreatic cancer cell lines. nih.gov Novel derivatives of the antibiotic sulfamethoxazole (B1682508) have been synthesized and evaluated for their anticancer properties. One such derivative, compound S15 , exhibited a potent cytotoxic effect on the MCF-7 breast cancer cell line, particularly under hypoxic conditions, and was found to induce cell cycle arrest and apoptosis. mdpi.com Another study on sulfamethoxazole derivatives identified hydrazone 16b as a promising anticancer agent, showing significant activity against human prostate carcinoma (PPC-1) and human kidney carcinoma (CaKi-1) cell lines. plos.org The combination of sulfamethoxazole and quercetin has also been shown to induce cytotoxicity in a dose-dependent manner across MCF-7, HepG2, and PC3 cell lines. scispace.com

| Compound/Combination | Cell Line | Effect | IC₅₀ (µg/ml) |

| Sulfamethoxazole + Quercetin | MCF-7 | Cytotoxic | 55.97 ± 3.49 |

| Sulfamethoxazole + Quercetin | HepG2 | Cytotoxic | 135.9 ± 8.5 |

| Sulfamethoxazole + Quercetin | PC3 | Cytotoxic | 162.2 ± 10.1 |

| Sulfamethoxazole Derivative 16b | CaKi-1 | Anticancer | - |

| Sulfamethoxazole Derivative 16b | PPC-1 | Anticancer | - |

| Sulfamethoxazole Derivative S15 | MCF-7 | Cytotoxic, Induces Apoptosis | - |

This table presents the antiproliferative effects of selected sulfamate-related compounds on various cancer cell lines. Data sourced from mdpi.complos.orgscispace.com

Anti-Infective and Anti-Parasitic Properties

The therapeutic potential of sulfamate derivatives extends to infectious and parasitic diseases, with research exploring their activity against various pathogens.

Recent studies have highlighted the potential of sulfamate derivatives in combating infections caused by free-living amoebae like Acanthamoeba. These microorganisms can cause severe infections of the eye and central nervous system. nih.gov A series of raloxifene sulfonate/sulfamate derivatives were evaluated for their activity against Acanthamoeba. The research found that each of the tested derivatives displayed considerable anti-amoebic activity and, with one exception, could suppress the switch from the active trophozoite to the dormant cyst form. nih.gov Selected derivatives also demonstrated the ability to reduce the cellular damage caused by the amoebae. nih.gov These findings suggest that nucleotide pyrophosphatase/phosphodiesterase enzymes, the targets of these derivatives, could be valuable for developing new treatments against Acanthamoeba infections. nih.gov

While research on other anti-amoebic compounds like imidazothiazole derivatives has also shown promise in inhibiting amoebae and preventing them from binding to human cells, the investigation into sulfamate-specific structures provides a distinct and promising avenue for drug development. hw.ac.ukmdpi.com

Oligonucleotide Therapeutics and Gene Regulation

Oligonucleotide therapeutics represent a modern approach to medicine, utilizing short nucleic acid polymers to modulate gene expression. nih.govbiostate.ai A significant challenge in this field is the inherent instability of natural oligonucleotides in the body. To overcome this, chemical modifications are introduced to their structure to enhance stability and efficacy. nih.gov

The sulfamate linkage is one such modification being explored for its potential to improve the properties of therapeutic oligonucleotides. acs.org Introducing artificial LNA-sulfamate (Locked Nucleic Acid) and sulfamide linkages into the oligonucleotide backbone has been shown to confer high resistance to enzymatic degradation by nucleases. acs.org This is a critical improvement over the widely used phosphorothioate (B77711) (PS) modification, which, while increasing stability, does not offer complete protection. nih.gov

Furthermore, oligonucleotides containing the LNA-O3′→N5′ sulfamate-LNA modification hybridize to their complementary RNA targets with high affinity. acs.org The sulfamate linkage also has the advantage of being achiral, which simplifies synthesis and characterization compared to the chiral phosphorothioate backbone. acs.org While the 3′-O-sulfamate backbone can sometimes reduce duplex stability, the 3′-N-sulfamate has been shown to slightly increase it. acs.org These modified oligonucleotides hold potential for various gene regulation strategies, including antisense applications that can silence or modulate the expression of disease-causing genes. nih.govbiochempeg.com

Incorporation of LNA-Sulfamate Backbone Linkages into Oligonucleotides

The development of therapeutic oligonucleotides is often challenged by poor bioavailability and degradation by cellular enzymes. nih.govnih.gov To address these issues, researchers have synthesized oligonucleotides with artificial LNA-sulfamate linkages. nih.govacs.org These reduced-charge oligonucleotides are synthesized by combining LNA sugars with sulfonyl backbone variants and inserting them into 2'-O-methyl-PS modified oligonucleotides. nih.gov The synthesis of LNA-O3′→N5′ sulfamate-LNA and DNA-N3′→N5′ sulfamide-LNA linkages has been achieved using a standard solid-phase dinucleotide phosphoramidite (B1245037) strategy, a method that shows potential for large-scale production. nih.govacs.org

A key objective of incorporating LNA-sulfamate linkages is to increase the binding affinity to target RNA and improve resistance to nucleases. nih.gov Research findings indicate that oligonucleotides containing the LNA-LNA O3′ → N5′ sulfamate linkage exhibit a significant increase in the melting temperature (Tm) when hybridized with complementary DNA and RNA, with an increase of more than 4 °C per modification. acs.org This demonstrates a high binding affinity. In contrast, the DNA-LNA O3′ → N5′ sulfamate linkage showed a less pronounced effect on duplex stability. acs.org

Furthermore, these modified oligonucleotides have shown remarkable resistance to enzymatic degradation. nih.govacs.org When exposed to endonuclease S1, oligonucleotides with sulfamate linkages remained stable for over two days, whereas the unmodified counterparts were degraded in less than an hour. nih.govacs.org This high nuclease resistance is a critical attribute for therapeutic oligonucleotides, suggesting that sulfamate backbones are unlikely to be substrates for cellular nucleases. nih.govacs.org

Below is a data table summarizing the duplex stability of oligonucleotides containing LNA-sulfamate linkages.

Evaluation in Therapeutic Assays

The promising physicochemical properties of oligonucleotides containing LNA-sulfamate backbone linkages, such as high affinity for RNA and strong resistance to enzymatic degradation, make them strong candidates for therapeutic applications. nih.govacs.org The neutral backbone provided by the sulfamate linkage is also seen as a potential advantage for improving clinical efficacy, as poor cellular uptake is a significant hurdle for many oligonucleotide therapeutics. nih.govacs.org

Analytical Chemistry Methodologies for Characterization of Sodium Sulfamate and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, is a cornerstone in the analysis of sodium sulfamate (B1201201). Different regions of the electromagnetic spectrum provide unique insights into the compound's atomic and molecular properties.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, a unique spectral fingerprint of the compound is obtained. In the case of sodium sulfamate (NaNH₂SO₃), the IR spectrum reveals characteristic absorption bands corresponding to the vibrations of its constituent bonds. cdnsciencepub.com

A study on sodium sulfate (B86663) decahydrate (B1171855) identified common peaks at 3551 cm⁻¹, 3476 cm⁻¹, 3416 cm⁻¹, 1626 cm⁻¹, 1118 cm⁻¹, 620 cm⁻¹, 477 cm⁻¹, and 422 cm⁻¹. spectroscopyonline.com While not directly this compound, this highlights the regions where water of crystallization and sulfate group vibrations occur. For this compound, one would expect to see characteristic peaks for the S=O stretching, typically in the 1230 cm⁻¹ region, as seen in various glycosaminoglycans containing sulfate esters. nih.gov

| Functional Group | Expected Vibrational Mode | **Approximate Wavenumber (cm⁻¹) ** |

| N-H | Stretching | 3400-3200 |

| S=O | Asymmetric & Symmetric Stretching | 1350-1150 |

| S-N | Stretching | 900-700 |

| O-S-O | Bending | 650-580 |

This table presents expected ranges for the functional groups in this compound based on general IR correlation charts and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed molecular structure of a compound in solution. It relies on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C.

For this compound, ¹H NMR would provide information about the protons of the amino group. The chemical environment of these protons influences their resonance frequency. Studies on related compounds, such as heparin and heparan sulfates which contain sulfamate groups, have shown that the sulfamate proton signals can be observed and are sensitive to the molecular structure. acs.orgmdpi.com For instance, in N-sulfo-glucosamine, the sulfamate proton signal is a key indicator of its chemical environment. mdpi.com

¹⁵N NMR, often performed through heteronuclear single quantum coherence (HSQC) experiments that correlate ¹H and ¹⁵N nuclei, can be particularly informative for the nitrogen atom in the sulfamate group. acs.org Research on heparin-based samples has demonstrated the utility of ¹H-¹⁵N HSQC spectra in characterizing the sulfamate group, with cross-peaks appearing at specific chemical shifts. mdpi.com

| Nucleus | Experiment Type | Expected Chemical Shift Range (ppm) | Information Gained |

| ¹H | 1D Proton NMR | Dependent on solvent and pH | Presence and environment of NH₂ protons |

| ¹³C | 1D Carbon NMR | Not directly applicable for NaNH₂SO₃ | Would be used for organic derivatives |

| ¹⁵N | ¹H-¹⁵N HSQC | ~123 ppm (for related compounds) mdpi.com | Confirmation and electronic environment of the nitrogen atom |

This table outlines the potential NMR experiments and the type of information they would yield for this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

For this compound (NaNH₂SO₃), the molecular weight is 119.08 g/mol . sigmaaldrich.com In a mass spectrum, one would expect to observe an ion corresponding to this molecular weight, or ions resulting from the loss or gain of a proton or other small fragments. The fragmentation pattern would be characteristic of the sulfamate structure, likely involving the cleavage of the S-N or S-O bonds.

While direct mass spectrometry data for this compound is not prevalent in the search results, studies on related compounds like sodium lauryl sulfate and other sulfur-containing species demonstrate the utility of MS. jsbms.jpd-nb.info For example, in the analysis of sodium lauryl sulfate, a peak corresponding to the lauryl sulfate anion was identified. jsbms.jp Similarly, for this compound, the detection of the sulfamate anion (NH₂SO₃⁻) at m/z 96 would be a key identifier.

| Ion | m/z (expected) | Significance |

| [M+Na]⁺ | 142.07 | Sodium adduct of the neutral molecule |

| [M-H]⁻ | 118.07 | Deprotonated molecule |

| [NH₂SO₃]⁻ | 96.97 | Sulfamate anion |

This table presents hypothetical but expected mass-to-charge ratios for ions that could be observed in the mass spectrum of this compound.

UV-Vis Spectroscopy for Electronic Structure and Photophysical Attributes

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, which corresponds to electronic transitions within the molecule. For this compound, a simple inorganic salt, significant absorption in the standard UV-Vis range (200-800 nm) is not expected as it lacks extensive chromophores.

However, studies on single crystals of this compound have determined a UV-Vis cut-off wavelength of 230 nm. researchgate.net This indicates that the compound becomes opaque to light at and below this wavelength. The optical band gap was calculated to be 5.39 eV, which is characteristic of a wide-bandgap insulating material. researchgate.net Any absorption observed for solutions of this compound would likely be in the far UV region. For instance, sodium sulfate shows absorbance in the range of 281-330 nm. researchgate.net

| Parameter | Value | Reference |

| UV Cut-off Wavelength | 230 nm | researchgate.net |

| Optical Band Gap | 5.39 eV | researchgate.net |

This table summarizes the key photophysical attributes of this compound as determined by UV-Vis spectroscopy.

Chromatographic Separation and Detection

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for determining the purity of a substance and for quantifying its amount in a sample.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. For an ionic compound like this compound, specific HPLC methods are required for effective analysis.

Ion-exchange chromatography or hydrophilic interaction liquid chromatography (HILIC) would be suitable modes for the analysis of this compound. A HILIC method, for example, can separate cations and anions in the same run. lcms.cz The choice of column and mobile phase is critical for achieving good separation and peak shape. For the analysis of sulfate, various HPLC methods have been developed, often employing mixed-mode columns. helixchrom.com

Detection can be achieved using a universal detector like an Evaporative Light Scattering Detector (ELSD) or a conductivity detector, as sulfamate does not have a strong UV chromophore. lcms.cz A patent for the HPLC analysis of sodium sulfite, a related compound, utilized a C18 column with a mobile phase containing a phosphate (B84403) buffer and methanol (B129727), with detection at 214 nm. google.com A similar approach with modifications for the sulfamate ion could potentially be developed.

| Parameter | Typical Conditions | Rationale |

| Column | HILIC or Ion-Exchange | Effective for separating polar and ionic compounds. |

| Mobile Phase | Acetonitrile (B52724)/Water with buffer | Common for HILIC separations. |

| Detector | ELSD or Conductivity | Universal detection for non-UV absorbing analytes. |

| Quantitative Analysis | External Standard Calibration | A standard curve is created using known concentrations of this compound. |

This table outlines a typical HPLC setup for the analysis of this compound, based on methods for similar compounds.

Ultra-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UPLC-HRMS) for Complex Mixtures

Ultra-Performance Liquid Chromatography (UPLC) coupled with High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique for the separation, identification, and quantification of components within complex mixtures. researchgate.net The use of UPLC, with its sub-2 µm particle packed columns, allows for higher resolution, sensitivity, and faster analysis times compared to traditional High-Performance Liquid Chromatography (HPLC). researchgate.net When paired with HRMS (such as Orbitrap or Time-of-Flight (TOF) analyzers), this method provides highly accurate mass measurements, typically with errors in the low ppm range, enabling confident elemental composition determination and structural elucidation of unknown compounds. mdpi.comnih.gov

For the analysis of this compound derivatives in complex matrices, such as environmental samples or biological fluids, UPLC-HRMS is indispensable. mdpi.com The initial separation is achieved on a reversed-phase UPLC column, where analytes are separated based on their polarity. chromatographyonline.com A gradient elution, often using a mixture of water and organic solvents like methanol or acetonitrile with additives like formic acid to improve ionization, is typically employed. copernicus.org

Following chromatographic separation, the analytes enter the HRMS system, commonly equipped with an electrospray ionization (ESI) source operating in negative mode to deprotonate and ionize the sulfamate compounds. mdpi.comcopernicus.org The mass spectrometer then measures the mass-to-charge ratio (m/z) of the ions with high accuracy. Data-dependent MS/MS (ddMS2) analysis can be performed, where the most abundant ions from a full scan are fragmented to produce characteristic product ions, providing further structural information. mdpi.com This methodology has been successfully applied to identify and quantify various organosulfates in environmental samples, demonstrating its applicability for sulfamate derivatives. copernicus.org

Table 1: Illustrative UPLC-HRMS Parameters for Analysis of Sulfated Compounds

| Parameter | Setting | Purpose |

| UPLC System | Dionex UltiMate 3000 | High-efficiency chromatographic separation |

| Column | Waters Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm) | Separation of analytes based on hydrophobicity chromatographyonline.com |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Gradient elution for resolving complex mixtures |

| Flow Rate | 0.3 mL/min | Optimal flow for UPLC column dimensions mdpi.com |

| Column Temp. | 40 °C | Ensures reproducible retention times chromatographyonline.com |

| Injection Vol. | 5 µL | Standard volume for analysis mdpi.com |

| Mass Spectrometer | Q-Exactive Hybrid Quadrupole-Orbitrap | High-resolution and accurate mass analysis mdpi.com |

| Ionization Mode | ESI Negative | Efficient ionization of sulfamate and sulfate groups mdpi.com |

| Scan Range | m/z 100-800 | Covers the expected mass range of derivatives |

| Resolution | 70,000 FWHM | Allows for accurate mass determination to distinguish between isobaric compounds mdpi.com |

| MS/MS Mode | Data-Dependent (Top 10) | Structural elucidation via fragmentation of most abundant ions mdpi.com |

Electrochemical Characterization Methods

Electrochemical methods are instrumental in probing the redox properties and interfacial behavior of chemical systems. These techniques are highly sensitive and provide valuable information on electron transfer processes.

Voltammetry, particularly cyclic voltammetry (CV), is a primary technique for investigating the redox behavior of electroactive species. royalsocietypublishing.org It involves applying a linearly varying potential ramp to an electrode and measuring the resulting current. For a sulfamate-containing compound, CV can reveal information about its oxidation and reduction potentials, the reversibility of the electron transfer process, and reaction kinetics. lew.ro

Table 2: Example of Cyclic Voltammetry Data for a Redox-Active Species

| Parameter | Value | Interpretation |

| Analyte | 1.0 mM Ferrocene (as a model) in Acetonitrile | Model redox-active compound |

| Supporting Electrolyte | 0.1 M Tetrabutylammonium (B224687) perchlorate | Provides conductivity to the solution |

| Scan Rate | 100 mV/s | Rate of potential sweep lew.ro |

| Anodic Peak Potential (Epa) | +0.45 V | Potential at which oxidation is maximal |

| Cathodic Peak Potential (Epc) | +0.38 V | Potential at which reduction is maximal |

| Peak Separation (ΔEp) | 70 mV | Indicates a quasi-reversible one-electron process |

| Anodic Peak Current (Ipa) | 5.2 µA | Proportional to analyte concentration and diffusion |

| Cathodic Peak Current (Ipc) | -5.1 µA | Proportional to analyte concentration and diffusion |

| Ipa / Ipc Ratio | ~1.0 | Suggests a chemically stable redox species |

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to characterize the properties of electrode/electrolyte interfaces. researchgate.netresearchgate.net EIS measures the impedance of a system over a range of AC frequencies. The resulting data is often plotted in a Nyquist plot (imaginary vs. real impedance) and can be fitted to an equivalent electrical circuit model to quantify processes like charge transfer resistance, double-layer capacitance, and diffusion. sioc-journal.cnacs.org